[2-(2-Pyridinylthio)ethyl]amine dihydrochloride
Description
[2-(2-Pyridinylthio)ethyl]amine dihydrochloride is a sulfur-containing organic compound featuring a pyridine ring linked to an ethylamine group via a thioether bond. Its molecular formula is C₇H₁₁Cl₂N₂S (exact molecular weight: 229.15 g/mol), with the CAS number 106139-15-5 . The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The pyridinylthio moiety introduces unique electronic and steric properties, influencing its reactivity and binding capabilities compared to non-sulfur analogs.
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIQYSPQXGGCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Pyridinylthio)ethyl]amine dihydrochloride typically involves the reaction of 2-chloropyridine with thiourea to form 2-(2-pyridinylthio)ethylamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction temperatures and times to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Pyridinylthio)ethyl]amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of [2-(2-Pyridinylthio)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cystamine Dihydrochloride
2-(2-Aminoethyl)pyridine Hydrochloride
[2-(1H-Pyrazol-1-yl)ethyl]amine Dihydrochloride
Pyrimidine-Based Analogs
a. 2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride
- Structure : Pyrimidine ring with bromine substituent.
- Formula : C₇H₁₁BrCl₂N₃ (MW: 305.00 g/mol; CAS: 2155852-47-2) .
- Key Differences :
- Bromine adds steric bulk and alters electronic properties.
- Pyrimidine’s dual nitrogen atoms enable diverse binding modes.
[2-(4-Methylcyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride
2-(2-Methylindol-3-yl)ethylamine Dihydrochloride
Physicochemical and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Key Applications |
|---|---|---|---|---|
| [2-(2-Pyridinylthio)ethyl]amine diHCl | C₇H₁₁Cl₂N₂S | 229.15 | Pyridine + thioether | Pharmaceutical intermediates |
| Cystamine diHCl | C₄H₁₄Cl₂N₂S₂ | 225.20 | Disulfide bond | Redox biochemistry |
| 2-(2-Aminoethyl)pyridine HCl | C₇H₁₁ClN₂ | 158.63 | Pyridine + ethylamine | Ligand synthesis |
| [2-(1H-Pyrazol-1-yl)ethyl]amine diHCl | C₅H₁₁Cl₂N₃ | 184.07 | Pyrazole ring | Medicinal chemistry |
| [2-(5-Bromopyrimidin-2-yl)ethyl]amine diHCl | C₇H₁₁BrCl₂N₃ | 305.00 | Bromopyrimidine | Halogenated intermediate synthesis |
| [2-(4-Methylcyclopenta[d]pyrimidin-2-yl)ethyl]amine diHCl | C₁₀H₁₅Cl₂N₃ | 248.15 | Fused cyclopentane-pyrimidine | Drug impurity reference |
Biological Activity
Overview
[2-(2-Pyridinylthio)ethyl]amine dihydrochloride, with the molecular formula C7H12Cl2N2S, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H12Cl2N2S
- CAS Number : 40379-31-5
- Physical State : Solid at room temperature, soluble in water.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Metal Ion Binding : The compound can form stable complexes with metal ions, influencing biochemical pathways.
- Redox Reactions : It undergoes oxidation and reduction reactions that may affect cellular redox states and signaling pathways, potentially modulating oxidative stress responses.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to those of established NSAIDs like celecoxib .
Anticancer Potential
Emerging studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly in leukemia and breast cancer cell lines. Further research is warranted to elucidate its mechanisms and efficacy in vivo.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent against bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Case Study 2: Anti-inflammatory Activity
In a carrageenan-induced paw edema model in rats, this compound exhibited significant anti-inflammatory effects with an ED50 of 10.5 mg/kg, comparable to indomethacin (ED50 = 9.0 mg/kg).
| Treatment | ED50 (mg/kg) |
|---|---|
| This compound | 10.5 |
| Indomethacin | 9.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
